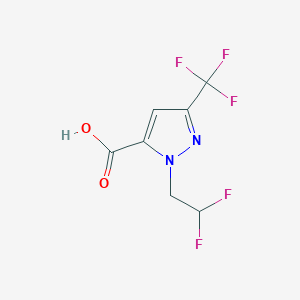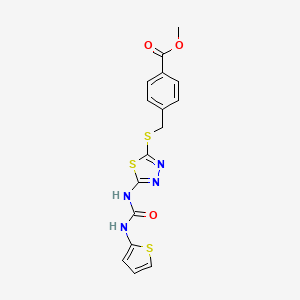
3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorofluorophenyl group, a piperidinyl group, and an isobutylsulfonyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorofluorophenyl Intermediate: The synthesis begins with the chlorination and fluorination of a benzene ring to form the 3-chloro-4-fluorophenyl intermediate.
Piperidinylation: The intermediate is then reacted with piperidine under specific conditions to introduce the piperidinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, where nucleophiles can replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(3-Chloro-4-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one
- **3-(3-Chloro-4-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one
- **3-(3-Chloro-4-fluorophenyl)-1-(4-(tert-butylsulfonyl)piperidin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-17(20)16(19)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZBBZJXGBGNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)
![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)



![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2438837.png)
![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)

